N-(4-ethoxyphenyl)-2-[(6-fluoro-1H-benzimidazol-2-yl)sulfanyl]propanamide
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Overview
Description
N-(4-ethoxyphenyl)-2-[(6-fluoro-1H-benzimidazol-2-yl)sulfanyl]propanamide, commonly known as EF24, is a small molecule that has gained attention in recent years due to its potential therapeutic properties. EF24 is a synthetic curcumin analog that has been found to have anti-inflammatory, anti-cancer, and neuroprotective effects. In
Scientific Research Applications
EF24 has been studied extensively for its potential therapeutic properties in a variety of diseases. It has been found to have anti-inflammatory effects by inhibiting the NF-κB pathway, which is involved in the regulation of immune responses. EF24 has also been shown to have anti-cancer effects by inducing cell cycle arrest and apoptosis in cancer cells. In addition, EF24 has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Mechanism of Action
EF24 exerts its effects through multiple mechanisms of action. One of the main mechanisms is the inhibition of the NF-κB pathway, which is involved in the regulation of immune responses. EF24 also induces cell cycle arrest and apoptosis in cancer cells by activating the p53 pathway. In addition, EF24 reduces oxidative stress and inflammation in the brain by activating the Nrf2 pathway.
Biochemical and Physiological Effects:
EF24 has been found to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in multiple tissues, including the brain, liver, and lungs. EF24 also induces cell cycle arrest and apoptosis in cancer cells, leading to reduced tumor growth. In addition, EF24 has been found to have neuroprotective effects by reducing neuronal damage and improving cognitive function.
Advantages and Limitations for Lab Experiments
One of the advantages of EF24 is its relatively simple synthesis method, which allows for easy production of the compound in large quantities. EF24 is also stable under physiological conditions, making it suitable for use in in vitro and in vivo experiments. However, one of the limitations of EF24 is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for research on EF24. One area of interest is the development of EF24 analogs with improved solubility and bioavailability. Another area of interest is the investigation of EF24's potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to elucidate the precise mechanisms of action of EF24 in various diseases and to determine its potential as a therapeutic agent in clinical settings.
Synthesis Methods
EF24 can be synthesized in a few steps from commercially available starting materials. The synthesis begins with the reaction of 4-ethoxyaniline with 2-bromoacetophenone to form N-(4-ethoxyphenyl)-2-bromoacetamide. This intermediate is then reacted with 6-fluoro-1H-benzimidazole-2-thiol to form EF24. The overall yield of this synthesis is approximately 15%.
Properties
Molecular Formula |
C18H18FN3O2S |
---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
N-(4-ethoxyphenyl)-2-[(6-fluoro-1H-benzimidazol-2-yl)sulfanyl]propanamide |
InChI |
InChI=1S/C18H18FN3O2S/c1-3-24-14-7-5-13(6-8-14)20-17(23)11(2)25-18-21-15-9-4-12(19)10-16(15)22-18/h4-11H,3H2,1-2H3,(H,20,23)(H,21,22) |
InChI Key |
QHJTWIRQPMMYSE-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(C)SC2=NC3=C(N2)C=C(C=C3)F |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(C)SC2=NC3=C(N2)C=C(C=C3)F |
Origin of Product |
United States |
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